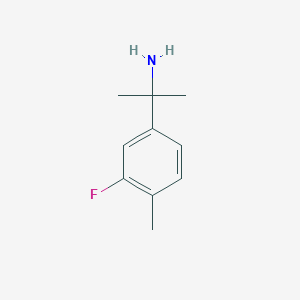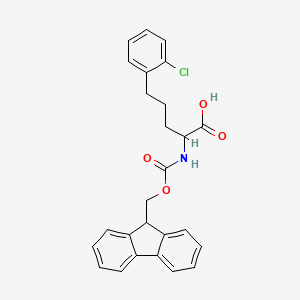
5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque est un composé organique complexe qui présente un groupe chlorophényle et un groupe protecteur fluorenylméthoxycarbonyle (Fmoc)
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque implique généralement plusieurs étapes, commençant par la préparation de la structure de base et suivie d'une fonctionnalisation. Une méthode courante implique les étapes suivantes :
Formation de la structure de base : L'étape initiale implique la synthèse de la chaîne pentanoïque par une série de réactions de condensation.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution, souvent en utilisant un dérivé de benzène chloré.
Fixation du groupe Fmoc : Le groupe Fmoc est fixé en utilisant le chlorure de Fmoc en présence d'une base telle que la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
L'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzyme-substrat et des modifications protéiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe Fmoc peut être clivé en conditions basiques, révélant un groupe amine qui peut participer à d'autres réactions. Le groupe chlorophényle peut interagir avec diverses enzymes et récepteurs, influençant les voies biologiques.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an amine group that can participate in further reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-(2-bromophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque : Structure similaire mais avec un atome de brome au lieu du chlore.
Acide 5-(2-méthylphényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque : Structure similaire mais avec un groupe méthyle au lieu du chlore.
Unicité
La présence du groupe chlorophényle dans l'acide 5-(2-chlorophényl)-2-(9H-fluorène-9-ylméthoxycarbonylamino)pentanoïque fournit des profils de réactivité et d'interaction uniques par rapport à ses analogues. Cela le rend particulièrement utile dans des applications chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C26H24ClNO4 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30) |
Clé InChI |
BGNDJEGKHYUYQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

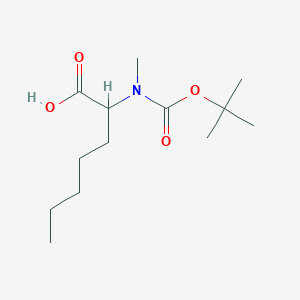
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

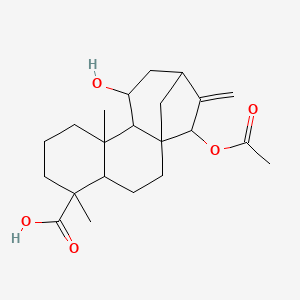
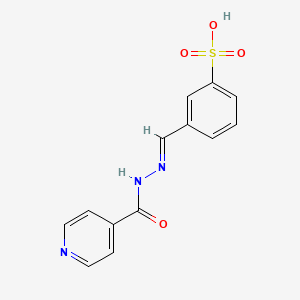
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
